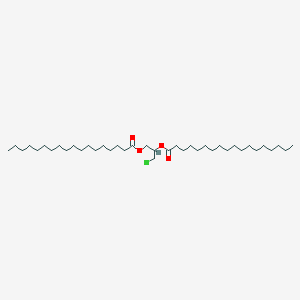
(3,4-Difluorphenyl)(piperidin-4-yl)methanon
Übersicht
Beschreibung
The compound "(3,4-Difluorophenyl)(piperidin-4-yl)methanone" is a piperidine derivative, which is a class of compounds known for their various biological properties and significance in medicinal chemistry. Piperidine derivatives are often explored for their potential as drug candidates, particularly in the search for new treatments for diseases such as tuberculosis and cancer.
Synthesis Analysis
The synthesis of piperidine derivatives can involve modified Mannich condensation reactions, as seen in the synthesis of a related compound, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one . Another example includes the condensation of piperidin-4-yl]-diphenyl-methanol with specific sulfonyl chlorides to obtain compounds like 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol . These methods typically yield crystalline solids that can be characterized by various spectroscopic techniques and X-ray crystallography.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized using techniques such as IR, NMR, LC-MS, and X-ray diffraction studies . The piperidine ring commonly adopts a chair conformation, which can influence the overall stability and reactivity of the molecule. The presence of substituents on the phenyl ring, such as fluorine or chlorine atoms, can lead to deshielding effects observed in NMR studies due to interactions with adjacent protons .
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions, depending on their functional groups and substituents. The reactivity can be influenced by the electronic properties of the molecule, which can be evaluated using computational methods such as Density Functional Theory (DFT) . The frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the reactivity of the compound. The energy gap between these orbitals can indicate the chemical stability and reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, including "(3,4-Difluorophenyl)(piperidin-4-yl)methanone," can be deduced from their molecular structure and electronic characteristics. The crystallographic data can reveal the solid-state arrangement and intermolecular interactions, which are important for understanding the compound's stability and potential bioactivity . Theoretical UV-visible spectrums and topological parameters obtained from computational studies can provide insights into the electronic properties and potential biological interactions of the compound .
Wissenschaftliche Forschungsanwendungen
Hemmung des PI3K/AKT/MTOR-Signalwegs
Der PI3K/AKT/MTOR-Signalweg spielt eine entscheidende Rolle für das Wachstum und die Proliferation von Tumorzellen. Hu7691 ist ein selektiver AKT-Inhibitor, der an der Zhejiang University entwickelt wurde. Er stört diesen Signalweg und kann so das Fortschreiten von Tumoren möglicherweise hemmen .
Pharmakokinetik und Bioverfügbarkeit
Es wurde eine validierte Methode der Ultra-Performance-Flüssigchromatographie-Tandem-Massenspektrometrie (UPLC-MS/MS) entwickelt, um Hu7691 im Hundeplasma zu messen. Die Ergebnisse zeigten eine dosisabhängige Pharmakokinetik mit hoher oraler Bioverfügbarkeit bei Hunden .
Chemische Derivate und Synthese
Forscher haben neue N-substituierte 6-Fluor-3-(Piperidin-4-yl)-1,2-Benzoxazol-Derivate unter Verwendung von Piperidin-4-carbonsäure und 1,3-Difluorbenzol synthetisiert. Diese Derivate weisen vielversprechende Eigenschaften auf und wurden mit guten Ausbeuten erhalten .
Dichtefunktionaltheorie im Grundzustand (DFT)
DFT-Berechnungen wurden verwendet, um die elektronische Grundzustandsstruktur von Molekülen zu verstehen, die (3,4-Difluorphenyl)(piperidin-4-yl)methanon enthalten. Dieser Ansatz liefert Einblicke in die Elektronendichteverteilung und -energie .
Kaliumkanalblocker
Obwohl nicht direkt mit Hu7691 verwandt, legt seine chemische Struktur ein Potenzial als Kaliumkanalblocker nahe. Solche Blocker sind wertvoll bei der Behandlung von Autoimmun- und Entzündungskrankheiten .
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQMAQQVRQINKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562899 | |
| Record name | (3,4-Difluorophenyl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149452-43-7 | |
| Record name | (3,4-Difluorophenyl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)



![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)

